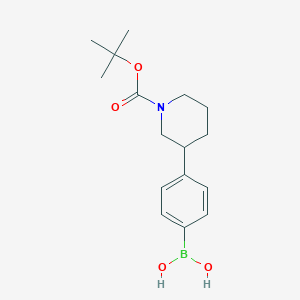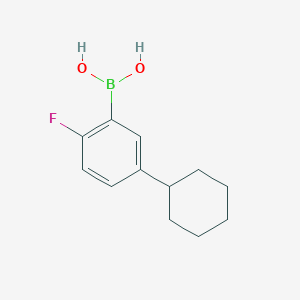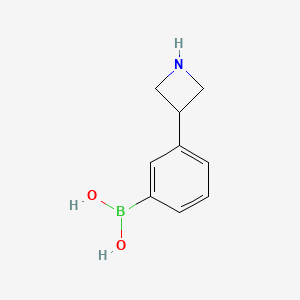
(3-(Azetidin-3-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Azetidin-3-yl)phenyl)boronic acid: is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an azetidine ring attached to a phenyl group, which is further connected to a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-(Azetidin-3-yl)phenyl)boronic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid derivative. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: (3-(Azetidin-3-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The boronic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and bases like sodium hydroxide.
Major Products:
Oxidation: Formation of phenol derivatives.
Reduction: Formation of azetidine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (3-(Azetidin-3-yl)phenyl)boronic acid is used as a building block for creating complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki–Miyaura coupling reactions .
Biology and Medicine: Its unique structure allows for the design of molecules with enhanced biological activity .
Industry: In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its ability to form stable bonds with various substrates makes it a versatile component in material design .
Mécanisme D'action
The mechanism by which (3-(Azetidin-3-yl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The azetidine ring can interact with various receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the azetidine ring, making it less versatile in certain applications.
(4-(Azetidin-3-yl)phenyl)boronic acid: Similar structure but with different positional isomerism.
(3-(Pyrrolidin-3-yl)phenyl)boronic acid: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness: (3-(Azetidin-3-yl)phenyl)boronic acid is unique due to the presence of both the azetidine ring and the boronic acid group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Propriétés
Formule moléculaire |
C9H12BNO2 |
|---|---|
Poids moléculaire |
177.01 g/mol |
Nom IUPAC |
[3-(azetidin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H12BNO2/c12-10(13)9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11-13H,5-6H2 |
Clé InChI |
JOIQABWIXZVCMS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)C2CNC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [9-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B14082735.png)
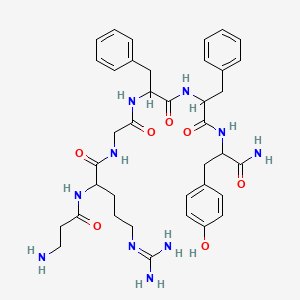

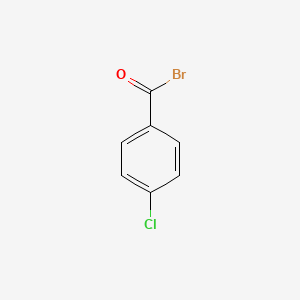
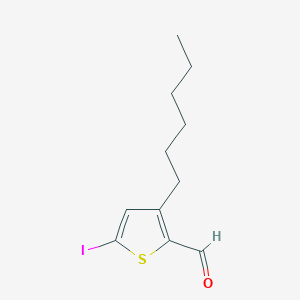
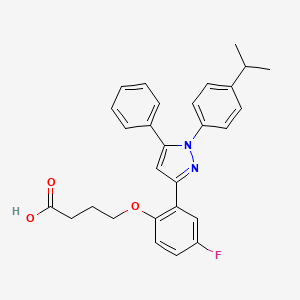
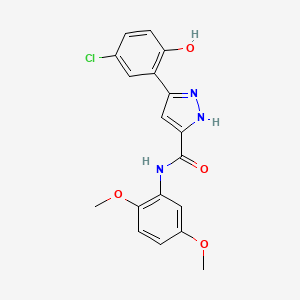

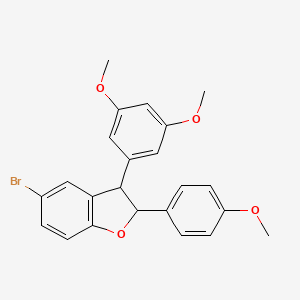
![1-(4-Ethoxy-3-methoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082831.png)
![4H-Cyclopenta[b]thiophene-4,5,6-trione](/img/structure/B14082835.png)

